
3-(Methylcarbamoyl)oxirane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylcarbamoyl)oxirane-2-carboxylic acid is an organic compound with the molecular formula C5H7NO4 It is a derivative of oxirane, featuring a methylcarbamoyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylcarbamoyl)oxirane-2-carboxylic acid typically involves the reaction of oxirane with a carboxylic acid in the presence of a tertiary amine catalyst. The reaction proceeds through a ring-opening mechanism, where the oxirane ring is opened by the nucleophilic attack of the carboxylate anion, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and reaction optimization techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylcarbamoyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides, while nucleophilic substitution reactions can produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
3-(Methylcarbamoyl)oxirane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of resins, coatings, and other industrial materials
Mecanismo De Acción
The mechanism of action of 3-(Methylcarbamoyl)oxirane-2-carboxylic acid involves the nucleophilic attack on the oxirane ring, leading to ring-opening and subsequent formation of various products. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyloxirane-2-carboxylic acid: A closely related compound with similar chemical properties.
2-Oxiranecarboxylic acid, 3-methyl: Another similar compound with slight variations in structure.
(E)-2,3-Epoxybutanoic acid: A compound with an epoxide group and carboxylic acid functionality.
Uniqueness
3-(Methylcarbamoyl)oxirane-2-carboxylic acid is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
742650-26-6 |
|---|---|
Fórmula molecular |
C5H7NO4 |
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
3-(methylcarbamoyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c1-6-4(7)2-3(10-2)5(8)9/h2-3H,1H3,(H,6,7)(H,8,9) |
Clave InChI |
XRWBMKPICGOVLE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1C(O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)


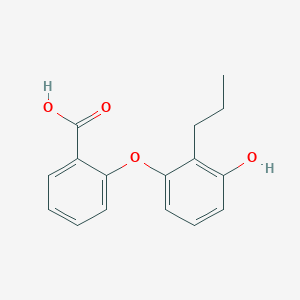
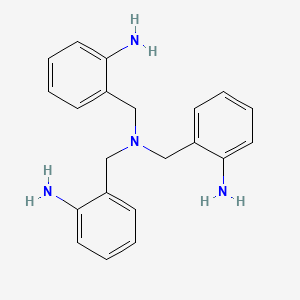
![[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)
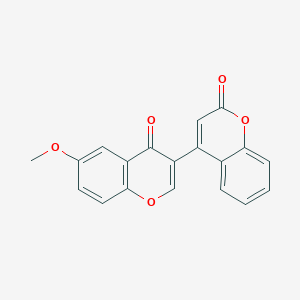

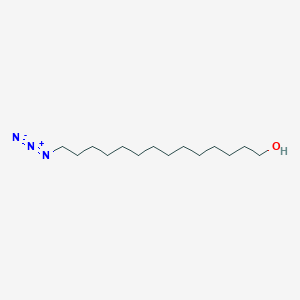
![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
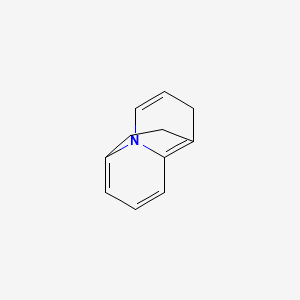
![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)
